Bis[3,4-methylenedioxybenzyl]sulfide
Description
Bis[3,4-methylenedioxybenzyl]sulfide is a sulfur-containing organic compound comprising two 3,4-methylenedioxybenzyl groups linked via a sulfide (-S-) bridge. The methylenedioxy (OCH₂O) substituent, a cyclic ether moiety, is a hallmark of bioactive molecules, including psychoactive compounds like 3,4-methylenedioxyamphetamine (MDA) and its derivatives .
The molecular formula of this compound is C₁₄H₁₄O₄S, with a molecular weight of 278 g/mol. Its polarity and reactivity are influenced by the electron-rich methylenedioxy groups and the sulfide linkage, which may enhance solubility in polar solvents compared to non-polar analogs.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylsulfanylmethyl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4S/c1-3-13-15(19-9-17-13)5-11(1)7-21-8-12-2-4-14-16(6-12)20-10-18-14/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIATYYZLFSIKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CSCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[3,4-methylenedioxybenzyl]sulfide typically involves the reaction of 3,4-methylenedioxybenzyl chloride with sodium sulfide in an organic solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[3,4-methylenedioxybenzyl]sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable base or catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Bis[3,4-methylenedioxybenzyl]sulfide is used as a building block in organic synthesis
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its antioxidant properties make it a candidate for developing drugs to combat oxidative stress-related conditions.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins.
Mechanism of Action
The mechanism of action of Bis[3,4-methylenedioxybenzyl]sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis(4-methylbenzyl)sulfide
Molecular Formula: C₁₄H₁₄S
Molecular Weight: 214 g/mol
Functional Groups: Sulfide (-S-), para-methyl substituents.
- Physical Properties:
The absence of oxygen atoms in Bis(4-methylbenzyl)sulfide results in lower molecular weight (214 vs. 278 g/mol) and reduced polarity compared to Bis[3,4-methylenedioxybenzyl]sulfide. This leads to lower boiling/melting points and poorer solubility in polar solvents . - Applications: Sulfides like Bis(4-methylbenzyl)sulfide are commonly employed as intermediates in organic synthesis or ligands in coordination chemistry.
3,4-Dihydroxybenzoic Acid
Molecular Formula: C₇H₆O₄
Molecular Weight: 154 g/mol
Functional Groups: Carboxylic acid (-COOH), vicinal dihydroxy (-OH) groups.
- Physical Properties:
The carboxylic acid and hydroxyl groups confer high polarity and water solubility, contrasting sharply with the moderate solubility of this compound. - Applications: Widely used in food additives, pharmaceuticals, and agrochemicals due to its antioxidant properties .
3,4-Methylenedioxybenzyl Methyl Ketone
Molecular Formula: C₁₀H₁₀O₃
Functional Groups: Ketone (-CO-), methylenedioxy (OCH₂O).
- Reactivity:
The ketone group introduces electrophilic character, enabling nucleophilic additions, whereas the sulfide in this compound may participate in oxidation or alkylation reactions. - Biological Relevance: This compound is a metabolite of 3,4-methylenedioxyamphetamine, highlighting the metabolic stability of methylenedioxy motifs in vivo .
Comparative Analysis Table
Key Research Findings
Metabolic Considerations:
Methylenedioxy-containing compounds are prone to oxidative metabolism, as seen in the conversion of 3,4-methylenedioxyamphetamine to metabolites like 3,4-methylenedioxybenzyl methyl ketone .
Data-Driven Insights: Advanced substructure analysis methods, such as those described in , could identify shared motifs between this compound and bioactive compounds, aiding in toxicity or efficacy predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
